molecular formula C16H21N3O2 B8091547 (S)-tert-butyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate

(S)-tert-butyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate

Cat. No.: B8091547
M. Wt: 287.36 g/mol
InChI Key: YPLVKXLJRFHMNP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

    Formation of the Carbamate Group: The carbamate group can be introduced by reacting the imidazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of nitro or halogenated phenyl derivatives.

Scientific Research Applications

(S)-tert-butyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (S)-tert-butyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine
  • Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate

Uniqueness

(S)-tert-butyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate is unique due to the presence of the tert-butyl carbamate group, which provides steric hindrance and increases the compound’s stability

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11(18-15(20)21-16(2,3)4)14-17-10-13(19-14)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,17,19)(H,18,20)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLVKXLJRFHMNP-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.